molecular formula C6H10O B147304 Hex-2-yn-1-ol CAS No. 764-60-3

Hex-2-yn-1-ol

Cat. No. B147304
CAS RN: 764-60-3
M. Wt: 98.14 g/mol
InChI Key: BTDWSZJDLLLTMI-UHFFFAOYSA-N
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Description

Hex-2-yn-1-ol is a chemical compound that belongs to the family of alcohols with a triple bond in its carbon chain, specifically at the second carbon position from the hydroxyl group. This structure places it within the group of hexynols, which are of interest in various chemical syntheses due to their reactivity and potential applications in creating complex molecules.

Synthesis Analysis

The synthesis of hex-2-yn-1-ol and its isomers has been explored in research. For instance, the synthesis of various positional and geometrical isomers of n-hexyn-1-ols, including hex-2-yn-1-ol, has been achieved from sodium-acetylide in liquid ammonia, yielding higher yields . This method also allows for the subsequent synthesis of n-hexen-1-ols through reduction or partial hydrogenation processes, demonstrating the versatility of hex-2-yn-1-ol as a precursor for other compounds.

Molecular Structure Analysis

While the specific molecular structure analysis of hex-2-yn-1-ol is not detailed in the provided papers, the structure of related compounds, such as hydroxyphenanthrenes, has been studied. These compounds are synthesized using hex-1-en-5-yn-3-ol derivatives, which are structurally related to hex-2-yn-1-ol, through gold(III) catalyzed intramolecular Diels–Alder reactions . The molecular structure of these compounds is crucial for their chemical properties and reactivity.

Chemical Reactions Analysis

Hex-2-yn-1-ol can undergo various chemical reactions due to the presence of both alkyne and alcohol functional groups. For example, the alkyne group can participate in cycloaddition reactions, as seen in the synthesis of hydroxyphenanthrenes . The alcohol group also offers a site for reactions such as esterification or oxidation. The reactivity of hex-2-yn-1-ol makes it a valuable building block in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of hex-2-yn-1-ol are influenced by its molecular structure. The presence of the triple bond and hydroxyl group affects properties such as boiling point, solubility, and reactivity. The infrared spectra of hex-2-yn-1-ol and its isomers have been discussed, which can provide insights into the compound's bonding and functional groups . Understanding these properties is essential for the practical application of hex-2-yn-1-ol in chemical synthesis and industry.

Scientific Research Applications

Catalysis and Chemical Synthesis

  • Hex-2-yn-1-ol is involved in catalysis and synthesis of various chemicals. For example, Feuerstein, Doucet, and Santelli (2004) described the catalysis of coupling reactions of aryl halides with alkynols, including hex-1-yn-6-ol, using a palladium catalyst, showcasing its role in chemical synthesis (Feuerstein, Doucet, & Santelli, 2004).

Organic Polyradicals Development

  • Wu et al. (2018) discussed the synthesis of X-shaped pyromellitimide (PI) oligomers involving hex-1-ynyl substituents. These oligomers are important for developing magnetic materials, demonstrating hex-2-yn-1-ol’s application in advanced material science (Wu et al., 2018).

Pharmaceutical and Biomedical Research

  • Seela and Zulauf (1998) highlighted the use of hex-1-ynyl substituents in modified oligonucleotides for potential applications in DNA labeling, antisense therapy, and atomic force microscopy (AFM) studies, indicating its significance in biomedical research (Seela & Zulauf, 1998).

Environmental Science

  • Pfrang et al. (2006) studied the atmospheric chemistry of various biogenic volatile organic compounds, including hex-2-en-1-ol. Their research provides insights into the environmental impacts of these compounds (Pfrang et al., 2006).

Material Science

  • Lin et al. (2011) explored the properties of 3,4-propylenedioxythiophene oligomers with hexyl side chains, contributing to the understanding of poly(3,4-alkylenedioxythiophene)s in electronics and material science (Lin et al., 2011).

Organic Chemistry

  • Craig and Young (1966) investigated the double prototropic rearrangement of cis-1-chlorohex-2-en-4-yne by phenyl-lithium, a process relevant to synthetic organic chemistry (Craig & Young, 1966).

Electromagnetic Studies

  • The role of hex-2-yn-1-ol in the synthesis and characterization of organic polyradicals and its implications for electromagnetic studies are significant, as demonstrated in the research by Wu et al. (2018) (Wu et al., 2018).

Safety And Hazards

Hex-2-yn-1-ol is classified as a combustible liquid and is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of ingestion or inhalation, medical attention should be sought immediately .

properties

IUPAC Name

hex-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDWSZJDLLLTMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90227229
Record name Hex-2-yn-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hex-2-yn-1-ol

CAS RN

764-60-3
Record name 2-Hexyn-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=764-60-3
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Record name Hex-2-yn-1-ol
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Record name Hex-2-yn-1-ol
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Record name Hex-2-yn-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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